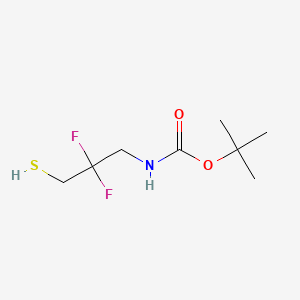
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group, a difluoropropyl chain, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require heating to facilitate the reaction. The sulfanyl group can be introduced through a subsequent thiolation reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The difluoropropyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted difluoropropyl derivatives .
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
Its difluoropropyl and sulfanyl groups can interact with biological targets, leading to the development of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The difluoropropyl group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate is unique due to the presence of both difluoropropyl and sulfanyl groups. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The difluoropropyl group enhances the compound’s stability and lipophilicity, while the sulfanyl group offers additional redox properties .
Propriétés
Formule moléculaire |
C8H15F2NO2S |
|---|---|
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-difluoro-3-sulfanylpropyl)carbamate |
InChI |
InChI=1S/C8H15F2NO2S/c1-7(2,3)13-6(12)11-4-8(9,10)5-14/h14H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
ISIGOPYBVXSPNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CS)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


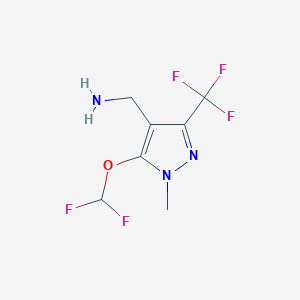
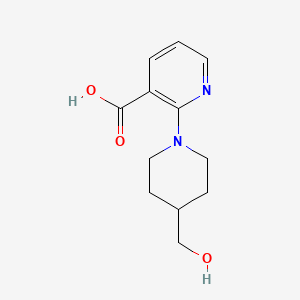
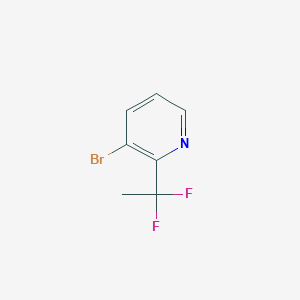
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
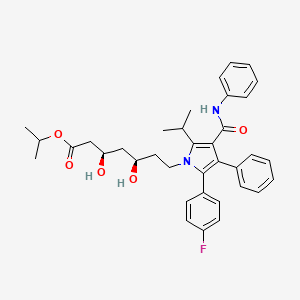
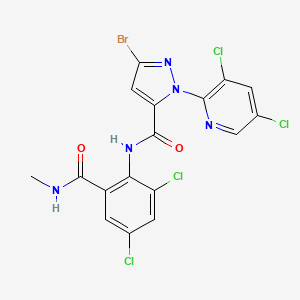
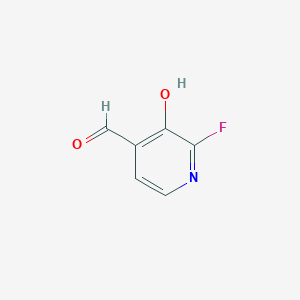
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
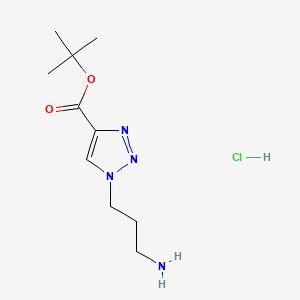
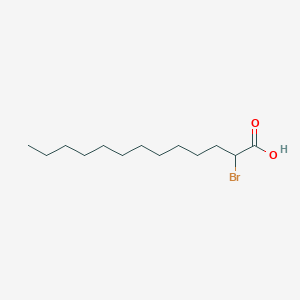
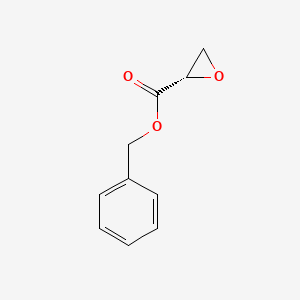
![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
